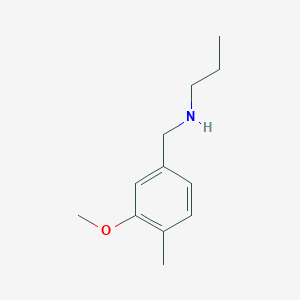 (3-Methoxy-4-methylphenyl)methylamin CAS No. 1094641-71-0"
>
(3-Methoxy-4-methylphenyl)methylamin CAS No. 1094641-71-0"
>
(3-Methoxy-4-methylphenyl)methylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methoxy-4-methylphenyl)methyl](propyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
The exact mass of the compound [(3-Methoxy-4-methylphenyl)methyl](propyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(3-Methoxy-4-methylphenyl)methyl](propyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Methoxy-4-methylphenyl)methyl](propyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschungsstudien
Diese Verbindung wurde auf ihr Potenzial in der Krebsmedikamentenforschung untersucht. Eine verwandte Verbindung, die mit einem Linker-Modus-Ansatz synthetisiert wurde, zeigte vielversprechende Ergebnisse in Molekül-Docking-Studien mit einem negativeren Wert der Bindungsfreien Energie im Vergleich zu Tamoxifen, was auf eine zytotoxische Aktivität gegen Brustkrebs durch ERα-Hemmung hindeutet .
Molekular-Docking-Studien
Es wird in der Computerchemie für Molekül-Docking-Studien verwendet, um die Wechselwirkung zwischen Molekülen und Zielproteinen vorherzusagen, was für die Entwicklung von Medikamenten mit spezifischen Wirkungen entscheidend ist .
Biologische Aktivität
(3-Methoxy-4-methylphenyl)methylamine, a compound with potential pharmacological applications, has garnered interest in recent years due to its structural similarities to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and behavioral effects as observed in various studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : (3-Methoxy-4-methylphenyl)methylamine
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
Biological Activity Overview
Research indicates that (3-Methoxy-4-methylphenyl)methylamine exhibits significant biological activity, particularly in the context of neurotransmitter modulation and behavioral pharmacology.
1. Pharmacodynamics
Studies have shown that this compound acts as a potent inhibitor of serotonin (5-HT) uptake. In vitro assays demonstrated that it effectively inhibits [^3H]-5-HT uptake into synaptosomes, indicating its potential as a serotonin reuptake inhibitor (SRI) . The S enantiomer has been noted for its higher potency compared to its R counterpart.
2. Receptor Interactions
The compound has been tested for its interaction with various neurotransmitter receptors. Notably, it partially substituted for LSD in specific animal models, suggesting activity at serotonin receptors, particularly the 5-HT_2A subtype . However, it did not show substitution in amphetamine-trained rats, indicating a selective action profile.
Behavioral Studies
Behavioral pharmacology studies have employed drug-discrimination paradigms to assess the effects of (3-Methoxy-4-methylphenyl)methylamine. The results indicated that:
- High Potency : The compound displayed high potency in substituting for methylenedioxy compounds in trained rats.
- Dose-Response Curves : While both enantiomers exhibited similar potencies, their dose-response curves were not parallel, suggesting differing pharmacokinetic properties .
Case Studies and Research Findings
Several case studies have explored the implications of (3-Methoxy-4-methylphenyl)methylamine in therapeutic contexts:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of 5-HT uptake with IC50 values indicating significant activity at nanomolar concentrations. |
| Study 2 | Explored behavioral effects in rodents showing altered locomotor activity consistent with serotonergic modulation. |
| Study 3 | Investigated the neurochemical profile indicating no significant alteration in monoamine levels post-administration over extended periods. |
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-7-13-9-11-6-5-10(2)12(8-11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDBVSTNYAFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














